
4-(2-Allylphenoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Allylphenoxymethyl)phenylZinc bromide: is an organozinc compound that has gained attention in the field of organic synthesis due to its reactivity and versatility. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom in the molecule enhances its reactivity, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(2-Allylphenoxymethyl)phenylZinc bromide typically involves the reaction of 4-(2-Allylphenoxymethyl)phenyl bromide with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:
4-(2-Allylphenoxymethyl)phenyl bromide+Zn→4-(2-Allylphenoxymethyl)phenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
化学反应分析
Types of Reactions: 4-(2-Allylphenoxymethyl)phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity.
Major Products Formed: The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry: 4-(2-Allylphenoxymethyl)phenylZinc bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex molecules and natural products.
Biology and Medicine: In the field of medicinal chemistry, this compound is used to synthesize biologically active molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and versatility make it an essential reagent in various manufacturing processes.
作用机制
The mechanism of action of 4-(2-Allylphenoxymethyl)phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily centered around the palladium-catalyzed cross-coupling mechanism.
相似化合物的比较
- PhenylZinc bromide
- 2-(2-Allylphenoxymethyl)phenylZinc bromide
- 4-MethoxyphenylZinc bromide
Comparison: 4-(2-Allylphenoxymethyl)phenylZinc bromide stands out due to its unique structure, which includes an allyl group and a phenoxymethyl moiety. This structural feature enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to other similar compounds, it offers a broader range of applications and higher reactivity in cross-coupling reactions.
属性
分子式 |
C16H15BrOZn |
|---|---|
分子量 |
368.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(phenylmethoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C16H15O.BrH.Zn/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2,4-7,9-12H,1,8,13H2;1H;/q-1;;+2/p-1 |
InChI 键 |
JMUKUIXCJMRCNK-UHFFFAOYSA-M |
规范 SMILES |
C=CCC1=CC=CC=C1OCC2=CC=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



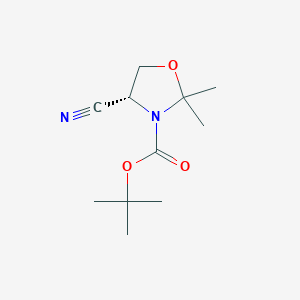

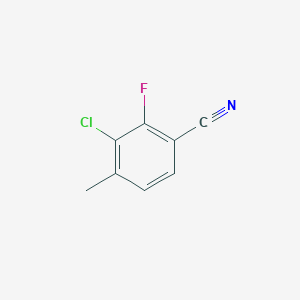


![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
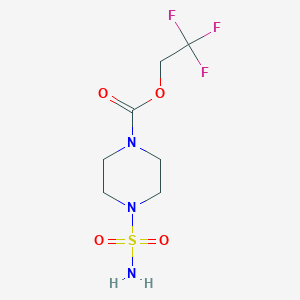
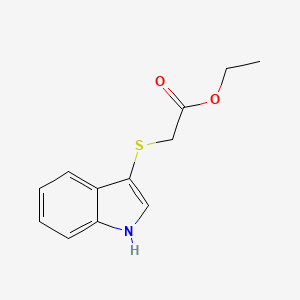
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
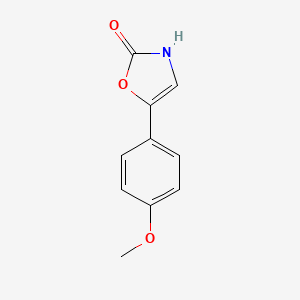
![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)


